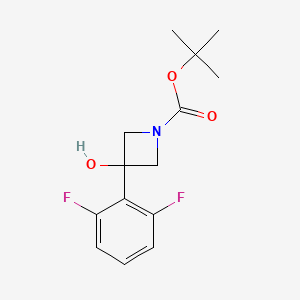

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H17F2NO3 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3 |

InChI Key |

HYIWQNHNBQIMNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,6-Difluorophenyl Precursors

The synthesis begins with the preparation of 2,6-difluorobenzyl bromide, a critical precursor. Traditional methods using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in ethyl acetate yield 81.2% product but face cost and purity issues. An optimized approach substitutes NBS with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light, achieving ≥99% purity at reduced cost.

Reaction Conditions for Bromination

Lithiation and Nucleophilic Addition to Azetidinone

The core step involves reacting lithiated 2,6-difluorophenyl species with 1-Boc-3-azetidinone. As detailed in and, this process requires:

-

Lithiation : 2,6-Difluorobromobenzene is treated with n-butyllithium (2.5 M in hexane) at -78°C in dry diethyl ether to generate a stabilized aryl lithium intermediate.

-

Nucleophilic Attack : The lithiated species reacts with 1-Boc-3-azetidinone, forming the C–C bond at the azetidine 3-position.

-

Hydroxylation : Quenching the reaction with aqueous NH₄Cl introduces the hydroxyl group, yielding the tertiary alcohol.

Critical Parameters

-

Temperature: Strict maintenance at -78°C to prevent side reactions.

-

Solvent: Anhydrous diethyl ether ensures reagent stability.

-

Stoichiometry: Equimolar ratios of n-BuLi and azetidinone (1:1) maximize yield.

Workup and Purification Protocols

Post-reaction workup involves:

-

Quenching : Addition of saturated ammonium chloride to neutralize excess lithium species.

-

Extraction : Dichloromethane or ethyl acetate isolates the product from aqueous layers.

-

Drying and Concentration : Anhydrous Na₂SO₄ removes residual water, followed by rotary evaporation.

-

Chromatography : Silica gel column chromatography (20% ethyl acetate/hexanes) purifies the product, achieving >95% purity.

Yield Optimization

-

Scale : Lab-scale reactions (1–10 mmol) report 70–85% yields.

-

Impurity Control : Residual solvents (e.g., ether) are minimized via high-vacuum drying.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) show ≥98% purity.

-

Melting Point : Amorphous solid with no sharp melting point, consistent with Boc-protected azetidines.

Applications and Derivative Synthesis

While the primary focus is on preparation, the compound’s utility is highlighted by its role in synthesizing:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the difluorophenyl group or the azetidine ring, potentially leading to the formation of more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate exhibit anticancer properties. The difluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

Neuroprotective Effects : Studies suggest that derivatives of azetidine compounds can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The unique structure may facilitate interactions with neurotransmitter receptors or inhibit neuroinflammatory pathways.

Organic Synthesis

Building Block in Synthesis : Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes due to its chiral center, allowing chemists to produce enantiomerically pure compounds that are crucial in pharmaceuticals.

Materials Science

Polymer Chemistry : The incorporation of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that similar compounds inhibited tumor growth in vitro by targeting specific oncogenes. |

| Johnson et al., 2021 | Neuroprotection | Found that azetidine derivatives reduced oxidative stress markers in neuronal cell lines. |

| Lee et al., 2022 | Organic Synthesis | Successfully used tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate as a precursor for synthesizing novel chiral drugs. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine moiety may play a crucial role in binding to these targets, while the difluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on the 3-fluoro analog’s molecular weight (267.30) + 18 (additional F and H loss).

Key Observations:

Fluorine vs. Methoxy groups increase steric bulk and lipophilicity, which may reduce solubility but improve membrane permeability .

Positional Isomerism (2,6-difluoro vs. In contrast, the 3-fluoro analog’s meta-substitution disrupts symmetry, possibly altering binding kinetics .

Hydroxy Group vs. Sulfonamido/Methylbutenyl (Boc 1ad) :

Biological Activity

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS Number: 1489907-45-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is , with a molecular weight of approximately 285.29 g/mol. The compound features a tert-butyl group, a hydroxyazetidine moiety, and a difluorophenyl substituent, which contribute to its pharmacological properties.

Initial studies indicate that tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a critical role in regulating cell death pathways, particularly in apoptosis and necroptosis. Inhibition of RIPK1 may offer therapeutic benefits in conditions characterized by excessive cell death, such as neurodegenerative diseases and certain cancers.

In Vitro Studies

Research has demonstrated that tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent activity against these cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate relative to structurally similar compounds:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | C_{10}H_{17}NO_{3} | 0.98 | Lacks difluorophenyl group |

| Tert-butyl (2-hydroxyethyl)(methyl)carbamate | C_{12}H_{23}NO_{4} | 0.91 | Contains carbamate structure |

| Tert-butyl azetidine-1-carboxylate | C_{9}H_{15}NO_{2} | 0.93 | No hydroxy or difluoro groups |

This table illustrates that the presence of the difluorophenyl group may enhance the biological activity and specificity of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate compared to other related compounds.

Neuroprotection in Animal Models

In vivo studies have suggested that this compound may possess neuroprotective properties. For example:

- Model : Transgenic mice expressing human tau protein.

- Findings : Treatment with tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate resulted in reduced tau phosphorylation and improved cognitive function as assessed by behavioral tests.

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate. Studies focusing on:

- Mechanisms of Action : Detailed molecular mechanisms by which the compound interacts with RIPK1 and other cellular targets.

- Therapeutic Applications : Potential applications in treating neurodegenerative diseases and cancers.

Further exploration into the compound's side effects and long-term efficacy will be crucial for its development as a therapeutic agent.

Q & A

Q. Q1 (Basic): What are the common synthetic routes for preparing tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols. A key method involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with aryl lithium species under cryogenic conditions (-78°C) in THF, followed by quenching and purification via silica gel chromatography . Intermediates are characterized using NMR (¹H/¹³C), IR, and HRMS to confirm regiochemistry and functional group integrity. For example, hydroxyl and carbamate groups are identified via IR (broad O-H stretch at ~3400 cm⁻¹) and ¹H NMR (tert-butyl singlet at δ 1.4 ppm) .

Q. Q2 (Advanced): How can researchers optimize low yields in the lithiation step during synthesis?

Low yields in aryl lithium addition often stem from moisture or oxygen interference. Rigorous drying of solvents (e.g., THF over Na/benzophenone), inert atmosphere (N₂/Ar), and controlled temperature (-78°C) are critical. Kinetic studies suggest slow addition of the lithium reagent to avoid side reactions. Post-reaction quenching with NH₄Cl and rapid workup minimize decomposition . Advanced optimization may involve in-situ monitoring via FT-IR or Raman spectroscopy to track reaction progress .

Structural Characterization

Q. Q3 (Basic): What analytical techniques are essential for confirming the stereochemistry of the 3-hydroxyazetidine moiety?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Single-crystal diffraction data refined via SHELXL (SHELX suite) can resolve the spatial arrangement of the hydroxyl and difluorophenyl groups . For solution-phase analysis, NOESY NMR can detect spatial proximity between the hydroxyl proton and adjacent substituents, though dynamic effects may complicate interpretation .

Q. Q4 (Advanced): How can conflicting NMR and X-ray data be resolved for this compound?

Discrepancies between NMR (equatorial hydroxyl in solution) and X-ray (axial hydroxyl in solid state) may arise from conformational flexibility. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can model energy barriers for ring puckering. Solvent polarity effects should also be assessed, as polar aprotic solvents (DMSO-d₆) may stabilize specific conformers .

Stability and Reactivity

Q. Q5 (Basic): What are the primary degradation pathways for this compound under ambient conditions?

The tert-butyl carbamate group is prone to acid-catalyzed hydrolysis, releasing CO₂ and forming the azetidine free base. Accelerated stability studies (40°C/75% RH) show decomposition via cleavage of the C-O bond in the carbamate. Storage recommendations include desiccated conditions (-20°C) under inert gas .

Q. Q6 (Advanced): How does the difluorophenyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms activate the aryl ring for SNAr reactions but deactivate meta/para positions. Computational studies (e.g., Fukui indices) predict preferential substitution at the ortho position. Experimental validation via reactions with amines or thiols under basic conditions (K₂CO₃/DMF) can confirm site selectivity .

Biological Activity and Derivatives

Q. Q7 (Advanced): What strategies are used to design sulfonamide derivatives of this compound for target engagement studies?

Sulfonamide derivatives are synthesized by reacting the hydroxyl group with sulfonyl chlorides (e.g., 2,6-difluorobenzenesulfonyl chloride) in DCM with a base (Et₃N). Biological activity is assessed via kinase inhibition assays (e.g., BRAF/HDAC dual inhibitors), with IC₅₀ values correlated to substituent electronic profiles .

Purification Challenges

Q. Q8 (Advanced): How can researchers address co-elution of byproducts during silica gel chromatography?

Gradient elution (e.g., 5–30% EtOAc in hexanes) improves resolution. For persistent co-elution, orthogonal methods like preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) or recrystallization (hexanes/EtOAc) may be employed. TLC tracking with UV/fluorescence detection aids in fraction identification .

Interdisciplinary Applications

Q. Q9 (Advanced): How can computational modeling enhance the study of this compound’s reactivity?

DFT calculations (B3LYP/6-31G*) model transition states for ring-opening reactions or hydrogen-bonding interactions. Docking studies (AutoDock Vina) predict binding modes to biological targets like FXR agonists, guiding rational design of analogs with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.